molecular formula C9H17NO B1317368 N-(1-methylcyclohexyl)acetamide CAS No. 29138-63-4

N-(1-methylcyclohexyl)acetamide

Cat. No. B1317368
CAS RN: 29138-63-4
M. Wt: 155.24 g/mol
InChI Key: ZXNNVOLXHKFKMT-UHFFFAOYSA-N
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Description

“N-(1-methylcyclohexyl)acetamide” is a chemical compound with the CAS Number: 29138-63-4 . It has a molecular weight of 155.24 .


Molecular Structure Analysis

The molecular structure of “N-(1-methylcyclohexyl)acetamide” is represented by the linear formula C9H17NO . The InChI code for this compound is 1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-methylcyclohexyl)acetamide” are not available, acetamides can participate in various reactions. For instance, they can undergo N-formylation and N-acylation in the presence of imidazole .


Physical And Chemical Properties Analysis

“N-(1-methylcyclohexyl)acetamide” has a melting point of 84-85°C . It is stored at ambient temperature .

Scientific Research Applications

Muscarinic Agonist Activity

N-(1-methylcyclohexyl)acetamide derivatives demonstrate potential in muscarinic agonist activity. Research involving substituted N-(silatran-1-ylmethyl)acetamides indicates their role as partial muscarinic agonists, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This suggests possible applications in treating conditions related to muscarinic receptors (Pukhalskaya et al., 2010).

Tyrosinase Inhibition

Bi-heterocyclic acetamides, including derivatives of N-(1-methylcyclohexyl)acetamide, have been studied for their tyrosinase inhibition properties, which is significant in managing melanogenesis-related disorders. These compounds have demonstrated potent inhibitory effects compared to standard treatments (Butt et al., 2019).

Opioid Kappa Agonists

Research into N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, closely related to N-(1-methylcyclohexyl)acetamide, has shown their potential as opioid kappa agonists. These compounds have been evaluated for their analgesic properties and show promise in pain management (Costello et al., 1991).

Crystal Structure Analysis

Studies on compounds like N,N'-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, related to N-(1-methylcyclohexyl)acetamide, have provided insights into their crystal structure. This knowledge is valuable for understanding the molecular interactions and stability of these compounds (Rani et al., 2015).

Synthetic Applications

N-(1-methylcyclohexyl)acetamide and its derivatives have been used in various synthetic applications. For instance, they have been employed in the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, showcasing their versatilityin organic synthesis (Murthy et al., 2016).

Stereoselective Synthesis

These compounds have been instrumental in the stereoselective synthesis of complex organic structures, such as cis and trans-fused 3a-aryloctahydroindoles. This highlights their role in advancing synthetic methodologies for producing stereospecific compounds (Saito et al., 2007).

properties

IUPAC Name

N-(1-methylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNVOLXHKFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586383
Record name N-(1-Methylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylcyclohexyl)acetamide

CAS RN

29138-63-4
Record name N-(1-Methylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WJ Bailey, WF Hale - Journal of the American Chemical Society, 1959 - ACS Publications
Pyrolysis of 1-methylcyclopentyl acetate at 450 produced a mixture of olefins containing 84% of 1-methylcyclopentene and 16% of methylenecyclopentane. Similarly, pyrolysis of 1-…
Number of citations: 22 pubs.acs.org
HE Baumgarten, FA Bower… - Journal of the …, 1958 - ACS Publications
The pyrolyses of a number of N-alkyl-and N-alkyl-N-methylacetamides have given the corresponding olefins. _ The reac-tions required somewhat higher temperatures than the …
Number of citations: 28 pubs.acs.org
K Kiyokawa, T Watanabe, L Fra, T Kojima… - The Journal of …, 2017 - ACS Publications
α-Tertiary amines (ATAs) are attractive structural motifs that are frequently found in biologically active molecules. Therefore, the development of an efficient method for the synthesis of …
Number of citations: 63 pubs.acs.org

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